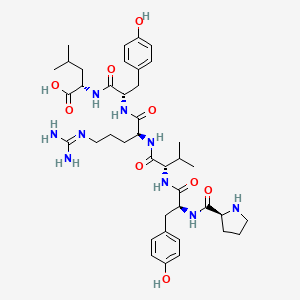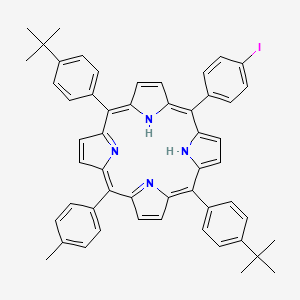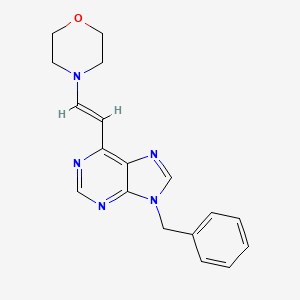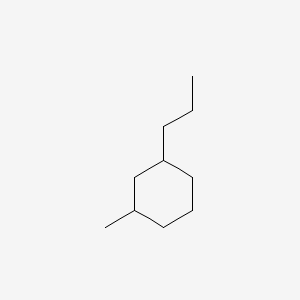![molecular formula C14H8N2S2 B14179040 2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline CAS No. 922145-22-0](/img/structure/B14179040.png)
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline is a heterocyclic compound that features a fused ring system combining thiophene and quinoxaline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline typically involves the coupling of 2-haloquinoxalines with functionally substituted alkynes, followed by cyclization reactions. For example, the palladium (0)-catalyzed coupling of 2-haloquinoxalines with alkynes, followed by bromination and reaction with disodium trithiocarbonate, can yield the desired thienoquinoxaline derivatives . Another method involves the use of microwave-assisted reactions in xylene to achieve the cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate (III) in an alkaline medium.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination, and acyl chlorides for acylation.
Major Products
The major products formed from these reactions include various substituted thienoquinoxaline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug design and development due to its unique electronic properties.
Industry: Utilized in the fabrication of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells
Wirkmechanismus
The mechanism of action of 2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline is primarily related to its electronic properties. The compound can participate in charge transfer processes, making it suitable for use in electronic devices. The presence of the thiophene and quinoxaline moieties allows for extended π-conjugation, which facilitates efficient charge transport and enhances the material’s electronic performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another heterocyclic compound with similar electronic properties and applications in organic electronics.
Thieno[3,2-b]thiophene: A related compound with applications in semiconductors and optoelectronic devices.
2,3-Di(thiophen-2-yl)quinoxaline:
Uniqueness
2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline is unique due to its specific fused ring system, which provides a distinct electronic structure and properties. This uniqueness makes it particularly valuable for applications requiring high charge mobility and stability, such as in advanced organic electronic devices.
Eigenschaften
CAS-Nummer |
922145-22-0 |
|---|---|
Molekularformel |
C14H8N2S2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
2-thiophen-2-ylthieno[3,2-b]quinoxaline |
InChI |
InChI=1S/C14H8N2S2/c1-2-5-10-9(4-1)15-11-8-13(18-14(11)16-10)12-6-3-7-17-12/h1-8H |
InChI-Schlüssel |
WCDNNBVWPJPKBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C=C(SC3=N2)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)

![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)


![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)


![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
